3-Bromostyrene

Catalog No.
S662278
CAS No.
2039-86-3
M.F
C8H7B
M. Wt
183.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromostyrene

CAS Number

2039-86-3

Product Name

3-Bromostyrene

IUPAC Name

1-bromo-3-ethenylbenzene

Molecular Formula

C8H7B

Molecular Weight

183.04 g/mol

InChI

InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2

InChI Key

KQJQPCJDKBKSLV-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)Br

Canonical SMILES

C=CC1=CC(=CC=C1)Br

Precursor for Organic Synthesis

  • Epoxides

    3-Bromostyrene readily reacts with various peracids to form epoxides, cyclic ethers with three-membered rings. These epoxides serve as versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers [].

  • -HT2 Receptor Antagonists

    The presence of the vinyl group allows 3-Bromostyrene to participate in Diels-Alder reactions, a cycloaddition reaction crucial for synthesizing 5-HT2 receptor antagonists. These antagonists play a role in research on various neurological disorders, including schizophrenia and anxiety [].

Enzyme Inhibitor

  • Carbonic Anhydrase: Studies have shown that 3-Bromostyrene can act as a potent inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes like respiration and acid-base balance. This property makes it valuable for research on carbonic anhydrase-related diseases like glaucoma and epilepsy [].

Other Potential Applications

  • Polymers

    Ongoing research explores the potential of 3-Bromostyrene as a building block for the synthesis of functional polymers with unique properties. These polymers may find applications in areas like drug delivery, electronics, and sensor development [].

  • Material Science

    The unique chemical structure of 3-Bromostyrene holds promise for its use in the development of novel materials with specific functionalities. However, this area of research is still in its early stages [].

3-Bromostyrene is an organic compound belonging to the class of aromatic hydrocarbons with a single bromine atom attached to the styrene group (vinylbenzene). It is a colorless liquid at room temperature [].

3-Bromostyrene is not naturally abundant and is typically synthesized in a laboratory setting. It holds significance in scientific research primarily as an intermediate for the synthesis of various other valuable organic compounds, including pharmaceuticals, polymers, and functional materials [].


Molecular Structure Analysis

The key feature of 3-Bromostyrene's structure is the presence of a benzene ring (six-membered carbon ring with alternating single and double bonds) substituted with a vinyl group (CH2=CH) at the third position and a bromine atom (Br) at the same position relative to the vinyl group []. This structure can be represented by the following chemical formula: H2C=CHC6H4Br.

The double bond in the vinyl group and the aromatic character of the benzene ring influence the overall chemical reactivity of the molecule. The double bond allows for participation in addition reactions, while the delocalized electron cloud in the benzene ring provides stability and influences the reactivity of the bromine atom.


Chemical Reactions Analysis

3-Bromostyrene undergoes various chemical reactions due to its functional groups. Here are some key examples:

  • Synthesis: A common method for synthesizing 3-bromostyrene involves the reaction of styrene with hydrogen bromide (HBr) in the presence of a Lewis acid catalyst like aluminum bromide (AlBr3) [].

Balanced chemical equation:

C6H5CH=CH2 + HBr (AlBr3) -> C6H4BrCH=CH2 + H2

  • Halogenation

    The presence of the bromine atom makes 3-bromostyrene susceptible to further halogenation reactions under specific conditions. For instance, treatment with strong chlorinating agents can lead to the formation of dibromo-substituted styrene derivatives.

  • Addition Reactions

    The double bond in the vinyl group allows 3-bromostyrene to participate in addition reactions with various reagents. For example, it can react with hydrogen halides (HX, where X is Cl, Br, or I) to form vicinal dibromides (compounds with two bromine atoms on adjacent carbon atoms).

Balanced chemical equation (using hydrogen chloride as an example):

C6H4BrCH=CH2 + HCl -> C6H4BrCH2CH2Cl


Physical And Chemical Properties Analysis

  • Melting Point: 33-35 °C []
  • Boiling Point: 190-192 °C []
  • Solubility: Slightly soluble in water, but miscible with most organic solvents like ethanol, acetone, and dichloromethane []
  • Stability: Relatively stable under ambient conditions but can decompose upon heating or exposure to strong light or oxidizing agents [].

Mechanism of Action (Not Applicable)

3-Bromostyrene is a flammable liquid and should be handled with appropriate precautions. It is considered a moderate irritant to the skin, eyes, and respiratory system [].

  • Safety Data Sheet (SDS): Sigma-Aldrich, a chemical supplier, provides a detailed Safety Data Sheet (SDS) for 3-Bromostyrene, outlining specific safety measures for handling, storage, and disposal [].

XLogP3

3.4

UNII

6XE3SF241Y

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2039-86-3

Wikipedia

3-bromostyrene

Dates

Modify: 2023-08-15

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